molecular formula C11H13NO2 B064363 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 184163-26-6

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B064363
CAS No.: 184163-26-6
M. Wt: 191.23 g/mol
InChI Key: XULBTYRZTZYIRG-UHFFFAOYSA-N
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Description

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a carboxylic acid group

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the reduction of 1-naphthoic acid followed by amination. One common method is the catalytic hydrogenation of 1-naphthoic acid to produce 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The purity and yield of the final product are critical factors in industrial settings, and optimization of reaction conditions is essential.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These properties make it a versatile compound in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBTYRZTZYIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622504
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184163-26-6
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is described in Chem. Pharm. Bull., 1984, 32, 3968. The hydrogenation of 1.48 g of this nitro derivative is performed in methanol in the presence of Raney® nickel. After 4 hours with stirring, the catalyst is filtered off, the mixture is evaporated to dryness and the residue is taken up with ether and filtered off to obtain 1 g of the expected product. m.p.=180° C. (dec.).
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